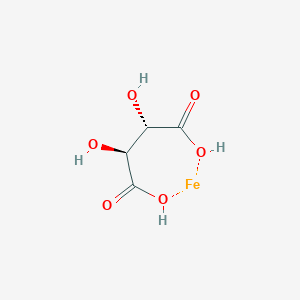

(2S,3S)-2,3-dihydroxybutanedioic acid;iron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ferrous-D-tartrate is a chemical compound that is the iron (II) salt of tartaric acid. It is known for its reddish powder appearance and has been historically used as a medicinal preparation, particularly in the treatment of anemia . The compound has a chemical formula of C₄H₄FeO₆ and a molar mass of 203.92 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferrous-D-tartrate can be synthesized by reacting ferrous sulfate with tartaric acid under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding tartaric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous-D-tartrate .

Industrial Production Methods: In industrial settings, the production of ferrous-D-tartrate involves similar principles but on a larger scale. The process includes the precise control of temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The compound is often prepared by digesting tartarated iron in a solution over an extended period .

Análisis De Reacciones Químicas

Types of Reactions: Ferrous-D-tartrate undergoes various chemical reactions, including oxidation, reduction, and complexation. For instance, it can be oxidized by hydrogen peroxide in the presence of ferrous sulfate to produce dioxosuccinic acid .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and ferrous sulfate.

Reduction: Hydriodic acid.

Complexation: Ammonio-silver nitrate to produce metallic silver.

Major Products:

Oxidation: Dioxosuccinic acid.

Reduction: Succinic acid.

Complexation: Metallic silver.

Aplicaciones Científicas De Investigación

Ferrous-D-tartrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various analytical methods, including colorimetric determination of polyphenols in tea.

Biology: Investigated for its role in iron metabolism and its potential use in iron supplementation.

Medicine: Historically used to treat anemia due to its iron content.

Industry: Employed in the fortification of foods to improve iron content and address iron deficiency.

Mecanismo De Acción

The mechanism of action of ferrous-D-tartrate primarily involves its role as an iron supplement. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. Ferrous-D-tartrate provides bioavailable iron that can be absorbed by the body to alleviate iron deficiency . The molecular targets include hemoglobin and myoglobin, and the pathways involved are those related to iron absorption and metabolism .

Comparación Con Compuestos Similares

- Ferrous sulfate

- Ferrous fumarate

- Ferrous gluconate

Comparison: Ferrous-D-tartrate is unique due to its specific combination with tartaric acid, which may influence its bioavailability and absorption compared to other iron supplements like ferrous sulfate, ferrous fumarate, and ferrous gluconate . Each of these compounds has different solubility and absorption characteristics, making them suitable for various therapeutic applications .

Propiedades

Fórmula molecular |

C4H6FeO6 |

|---|---|

Peso molecular |

205.93 g/mol |

Nombre IUPAC |

(2S,3S)-2,3-dihydroxybutanedioic acid;iron |

InChI |

InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m0./s1 |

Clave InChI |

KBPZVLXARDTGGD-YGEZSCCGSA-N |

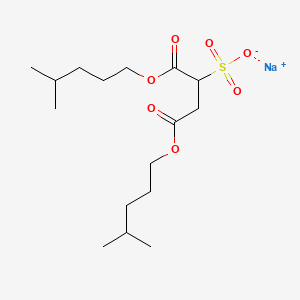

SMILES isomérico |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.[Fe] |

SMILES canónico |

C(C(C(=O)O)O)(C(=O)O)O.[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B13824446.png)

![3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)

![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)

![tert-butyl N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]carbamate](/img/structure/B13824518.png)